N(alpha)-Acetylhirudin(45-65)
Description
Structure
2D Structure
Properties
CAS No. |
107569-56-2 |
|---|---|
Molecular Formula |
C110H159N27O41 |
Molecular Weight |
2515.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]oxy-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-5-amino-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C110H159N27O41/c1-7-54(4)89(106(172)137-41-15-21-78(137)110(176)178-108(174)68(28-33-80(115)143)127-98(164)69(42-53(2)3)128-99(165)70(44-58-22-24-60(141)25-23-58)129-95(161)65(30-36-85(150)151)122-91(157)61(112)26-34-83(146)147)134-97(163)66(124-94(160)64(29-35-84(148)149)123-92(158)62(113)43-57-16-9-8-10-17-57)31-37-88(156)177-109(175)74(48-87(154)155)121-82(145)50-118-93(159)73(47-86(152)153)132-101(167)72(46-81(116)144)131-100(166)71(45-59-49-117-52-119-59)130-102(168)75(51-138)133-96(162)63(27-32-79(114)142)125-103(169)76-19-13-39-135(76)105(171)67(18-11-12-38-111)126-104(170)77-20-14-40-136(77)107(173)90(55(5)139)120-56(6)140/h8-10,16-17,22-25,49,52-55,59,61-78,89-90,138-139,141H,7,11-15,18-21,26-48,50-51,111-113H2,1-6H3,(H2,114,142)(H2,115,143)(H2,116,144)(H,118,159)(H,120,140)(H,121,145)(H,122,157)(H,123,158)(H,124,160)(H,125,169)(H,126,170)(H,127,164)(H,128,165)(H,129,161)(H,130,168)(H,131,166)(H,132,167)(H,133,162)(H,134,163)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)/t54-,55+,59?,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,89-,90-/m0/s1 |
InChI Key |
IGMYVGSENIXINK-ICDCLNBISA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
Synonyms |
MDL 27589 MDL-27589 N(alpha)-acetylhirudin(45-65) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Alpha Acetylhirudin 45 65
Solid-Phase Peptide Synthesis Strategies for N(alpha)-Acetylhirudin(45-65)
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing N(alpha)-Acetylhirudin(45-65) and its analogs. nih.govacs.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. beilstein-journals.orglcms.cz
Overview of Automated Solid-Phase Peptide Synthesis Techniques
Automated SPPS has revolutionized the production of synthetic peptides, offering a rapid and efficient means to assemble peptide chains. beilstein-journals.orgnih.gov The process begins by attaching the C-terminal amino acid to a solid resin support. libretexts.org The synthesis then proceeds through repetitive cycles of deprotection, activation, and coupling of subsequent amino acids. beilstein-journals.orgplos.org
Modern automated synthesizers can perform these cycles with high precision and yield, minimizing manual intervention and reducing the potential for human error. libretexts.org These instruments facilitate the use of various chemical strategies, including the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme, which employs milder reaction conditions compared to the older Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. peptide.comnih.gov The development of specialized resins, such as those incorporating polyethylene (B3416737) glycol linkers or surface-functionalized beads, has further enhanced the efficiency of synthesizing long or complex peptides by improving reagent accessibility and peptide chain solvation. peptide.com
Specific Coupling Chemistries and Protecting Group Schemes Relevant to N(alpha)-Acetylhirudin(45-65) Synthesis
The synthesis of N(alpha)-Acetylhirudin(45-65) typically utilizes the Fmoc/tBu protecting group strategy. nih.govrsc.org In this approach, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups like tert-butyl (tBu). nih.govorganic-chemistry.org
The choice of protecting groups is critical to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. nih.gov For instance, the use of orthogonal protecting groups, which can be removed under different conditions, allows for selective modification of the peptide while it is still attached to the resin. nih.govmasterorganicchemistry.com
The formation of the amide bond (peptide bond) is facilitated by coupling reagents. Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. More advanced reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) offer high coupling efficiency, which is particularly important for sterically hindered amino acids. csic.es
| Component | Function | Examples |
| Nα-Protecting Group | Temporarily blocks the N-terminus of the amino acid to be added. | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl) |
| Side-Chain Protecting Groups | Protects reactive functional groups on amino acid side chains. | tBu (tert-butyl), Trt (Trityl), Boc (tert-butoxycarbonyl) |
| Coupling Reagents | Facilitates the formation of the peptide bond. | DCC, DIC, HATU, HBTU |
| Resin | Insoluble support to which the peptide chain is anchored. | Wang resin, Rink amide resin, Merrifield resin |
| Cleavage Reagents | Removes the completed peptide from the resin and side-chain protecting groups. | Trifluoroacetic acid (TFA) |
Purification and Characterization of Synthetic N(alpha)-Acetylhirudin(45-65)
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. lcms.cz Therefore, a robust purification step is essential to obtain N(alpha)-Acetylhirudin(45-65) of high purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. lcms.cz This technique separates the peptide from impurities based on its hydrophobicity. A common mobile phase system for peptide purification consists of water and acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution. lcms.cz
After purification, the identity and purity of the synthetic N(alpha)-Acetylhirudin(45-65) are confirmed using a combination of analytical techniques:
Analytical RP-HPLC: To assess the purity of the final product. lcms.cz
Mass Spectrometry (MS): To verify the molecular weight of the peptide, confirming the correct sequence has been synthesized.
Amino Acid Analysis: To determine the amino acid composition of the peptide, further validating its identity. google.com
N-Terminal Acetylation in Peptide Synthesis of N(alpha)-Acetylhirudin(45-65)
The N-terminal acetylation of the hirudin fragment is a crucial modification that mimics the structure of the native protein segment and confers several advantages. peptide.comjpt.com This modification removes the positive charge from the N-terminal amino group, which can increase the peptide's stability against degradation by exopeptidases. jpt.comlifetein.com
Acetylation is typically performed as the final step in the solid-phase synthesis, before the peptide is cleaved from the resin. peptide.com A common method involves treating the resin-bound peptide with acetic anhydride, often in the presence of a base. google.com More recent methods have been developed to improve the efficiency of N-acetylation, such as using malonic acid as a precursor to form a reactive ketene (B1206846) intermediate in situ. rsc.org This approach has been shown to give high yields regardless of the peptide's sequence or conformation. rsc.org
Implications of Unsulfated Nature in the Synthesis of N(alpha)-Acetylhirudin(45-65)
Native hirudin contains a sulfated tyrosine residue at position 63, a post-translational modification that is challenging to replicate through standard recombinant DNA techniques in microorganisms. google.com The synthesis of the unsulfated N(alpha)-Acetylhirudin(45-65) variant circumvents this difficulty. nih.govgoogle.com
The decision to synthesize the unsulfated form has significant practical implications. It simplifies the synthetic process, as it eliminates the need for a specific sulfation step, which can be complex and require specialized reagents. google.com While the sulfated form of native hirudin contributes to its high affinity for thrombin, studies have shown that unsulfated analogs and fragments still retain significant antithrombin activity. google.comrsc.org Specifically, N(alpha)-Acetylhirudin(45-65) has been demonstrated to inhibit fibrin (B1330869) formation. nih.gov This indicates that the C-terminal region of hirudin contains a key binding domain for thrombin that is effective even without the sulfate (B86663) group. nih.gov
Molecular Structure and Conformational Analysis of N Alpha Acetylhirudin 45 65
Primary Sequence Analysis and Amino Acid Residue Importance for N(alpha)-Acetylhirudin(45-65)
The primary sequence of the N(alpha)-Acetylhirudin(45-65) fragment is characterized by a high proportion of acidic amino acid residues, which are crucial for its interaction with the positively charged fibrinogen-binding site (exosite I) of thrombin. While the full sequence is not detailed here, the strategic placement of these negatively charged residues alongside key hydrophobic residues is fundamental to its biological function.
Research has underscored the critical importance of specific amino acids within this sequence. Notably, Phenylalanine at position 56 has been identified as a critical residue. nih.gov Studies involving sequential shortening of hirudin C-terminal fragments have demonstrated that the removal of this residue significantly diminishes the peptide's antithrombin activity. nih.gov This highlights the essential contribution of its aromatic side chain to the binding energy.
Furthermore, the acidic residues clustered in this region are vital for the electrostatic interactions that guide the peptide to its binding site on thrombin. The sulfation of the Tyrosine residue at position 63 in native hirudin significantly enhances its binding affinity; however, even the unsulfated form, present in N(alpha)-Acetylhirudin(45-65), retains substantial inhibitory activity. This indicates that while sulfation optimizes the interaction, the fundamental determinants of binding are embedded within the peptide's primary amino acid sequence.
Investigation of Secondary Structural Elements within N(alpha)-Acetylhirudin(45-65)
The secondary structure of N(alpha)-Acetylhirudin(45-65) is highly dependent on its environment. In an unbound state in aqueous solution, the peptide is largely disordered and does not exhibit a stable, well-defined secondary structure. nih.gov This inherent flexibility is a common characteristic of many protein interaction domains.
However, studies utilizing transferred Nuclear Overhauser Effect (NOE) spectroscopy, a powerful NMR technique to study the structure of a small molecule bound to a large protein, have revealed a dramatic conformational change upon binding to thrombin. When complexed with thrombin, the C-terminal portion of the fragment, specifically residues 61 to 65, adopts an α-helical conformation. nih.gov Evidence for this includes characteristic NOEs between the α-CH proton of Glutamic acid at position 61 and the NH proton of Leucine at position 64, as well as other medium-range NOEs. nih.gov
This induced-fit model, where the peptide transitions from a disordered state to a more ordered one upon binding, is a key feature of its interaction with thrombin. This conformational change contributes to the high specificity and affinity of the hirudin-thrombin interaction.
| Feature | Unbound State | Thrombin-Bound State |
| Overall Structure | Disordered/Flexible | Ordered/Well-defined |
| Key Secondary Structure | Random coil | α-helix (residues 61-65) |
Conformational Dynamics and Flexibility Studies of the Peptide
The conformational dynamics of N(alpha)-Acetylhirudin(45-65) are central to its function. As mentioned, the peptide exhibits significant flexibility in its free form in solution. unipd.it This dynamic nature allows it to explore a wide range of conformations, one or more of which are competent for binding to thrombin.
NMR studies have shown that even in the free state, there is a population of ordered conformations, suggesting a pre-existing conformational equilibrium. nih.gov Medium- and long-range NOEs have been observed in the free peptide, indicating that the global fold of these populated conformations is similar to the thrombin-bound state. nih.gov Specifically, residues from Glutamic acid-61 to Leucine-64 show a significant population of helical conformations. nih.gov
Upon binding to thrombin, the peptide's flexibility is greatly reduced as it locks into a specific, bioactive conformation. This process is driven by numerous interactions with the thrombin surface. An interesting dynamic change occurs with the side chain of Isoleucine at position 59. In the free peptide, it predominantly adopts a trans rotamer conformation. However, upon binding, it is thought to rotate to a gauche- conformation to fit into the binding pocket on thrombin. nih.gov This highlights the subtle yet critical conformational adjustments that occur upon complex formation. The transition from a flexible, dynamic state to a rigid, bound state is entropically unfavorable but is overcome by the large number of favorable enthalpic interactions, such as hydrogen bonds and electrostatic interactions.
Role of the C-Terminal (45-65) Region in Hirudin's Structural Context
Within the full hirudin protein, the C-terminal region (residues 45-65) functions as a distinct and crucial binding domain. researchgate.net While the N-terminal domain of hirudin interacts with the active site of thrombin, the C-terminal tail, represented by N(alpha)-Acetylhirudin(45-65), snakes along the surface of thrombin to bind to the anion-binding exosite I. researchgate.net
Distance geometry calculations based on NMR data of the bound fragment suggest that the charged residues are positioned on one face of the peptide, while a hydrophobic cluster is formed on the opposite side by the nonpolar side chains of residues such as Phenylalanine-56, Isoleucine-59, Proline-60, Tyrosine-63, and Leucine-64. nih.gov This amphipathic nature is critical for its specific recognition of the corresponding hydrophobic and charged patches on the thrombin surface.
Biochemical Mechanism of Action of N Alpha Acetylhirudin 45 65
Thrombin Binding Domain Identification and Characterization in N(alpha)-Acetylhirudin(45-65)
The C-terminal segment of hirudin, represented by N(alpha)-Acetylhirudin(45-65), contains a primary binding domain that interacts with thrombin. nih.gov This interaction does not occur at the enzyme's active site but at a distinct, positively charged surface groove known as the anion-binding exosite I (also referred to as the fibrinogen-binding exosite). nih.govnih.govnih.gov This exosite is a key regulatory region on thrombin that mediates its interaction with various substrates and cofactors, including fibrinogen. nih.govahajournals.org
Specificity of Thrombin Recognition by N(alpha)-Acetylhirudin(45-65)
The binding of N(alpha)-Acetylhirudin(45-65) to thrombin is highly specific. This specificity is conferred by the unique structure and charge distribution of thrombin's anion-binding exosite I. nih.gov This exosite is the docking site for several of thrombin's natural ligands, including fibrinogen and the platelet receptor PAR-1. nih.gov The extensive overlap in the binding epitopes within exosite I explains the competitive nature of these interactions. nih.gov N(alpha)-Acetylhirudin(45-65) effectively competes with these substrates for binding to this site, which is the basis of its anticoagulant effect. nih.govnih.gov While other coagulation proteases like Factor Xa and IXa have topologically similar exosite regions, they differ significantly in sequence and are often regulated by Ca2+, a feature absent in thrombin's exosite I, contributing to the specific recognition by the hirudin fragment. nih.gov
Distinction of N(alpha)-Acetylhirudin(45-65) Binding Site from Thrombin Catalytic Site (e.g., non-perturbation of amidase activity)
A key feature of the mechanism of N(alpha)-Acetylhirudin(45-65) is that it binds to a location separate from the thrombin catalytic site. nih.gov The catalytic site is a deep cleft where the hydrolysis of peptide bonds occurs, while the binding site for the hirudin fragment is the surface-exposed exosite I. nih.govmdpi.com This distinction is experimentally demonstrated by assessing thrombin's amidase activity—its ability to cleave small, synthetic chromogenic substrates that can directly access the active site. nih.govnih.gov
Research has shown that N(alpha)-Acetylhirudin(45-65) does not inhibit or perturb the hydrolysis of small substrates like H-D-Phe-Pip-Arg-pNA. nih.gov Similarly, a closely related 20-amino acid fragment, Hir(45-64), was found to have no measurable inhibitory activity against thrombin's cleavage of a tripeptidyl p-nitroanilide substrate, despite showing anticoagulant effects in plasma. nih.gov This confirms that the peptide does not physically block the active site or induce a conformational change that would impair its catalytic function on small molecules. nih.gov Its inhibitory action is therefore not on the catalytic machinery itself, but on the binding of macromolecular substrates like fibrinogen. nih.gov
Comparative Analysis of N(alpha)-Acetylhirudin(45-65) Activity versus Native Hirudin
While N(alpha)-Acetylhirudin(45-65) is an effective inhibitor of fibrin (B1330869) formation, its potency is significantly lower than that of native hirudin. google.com Native hirudin is a bivalent inhibitor, meaning it binds to thrombin at two distinct sites: its N-terminal core interacts with the catalytic site, while its C-terminal tail binds to exosite I. ashpublications.orgmdpi.com This dual interaction results in an extremely tight and potent inhibition, with dissociation constants (Ki) in the sub-picomolar range. ashpublications.org
In contrast, N(alpha)-Acetylhirudin(45-65) only engages with exosite I. nih.govnih.gov This monovalent interaction is weaker, resulting in a substantially lower specific activity. It has been reported that the specific activity of N(alpha)-acetylhirudin(45-65) is approximately four orders of magnitude (about 10,000 times) lower than that of native hirudin. google.com Studies on similar C-terminal fragments have reported inhibition constants (Ki) for fibrinogen hydrolysis in the nanomolar range (e.g., 760 nM for hirudin(45-65)), which is significantly higher than the picomolar-range inhibition by native hirudin. nih.gov
Table 1: Comparative Inhibitory Properties of Hirudin and its Fragments
| Inhibitor | Target Site(s) on Thrombin | Inhibition Constant (Ki) | Relative Potency |
|---|---|---|---|
| Native Hirudin | Catalytic Site & Exosite I | Sub-picomolar ashpublications.org | Very High |
| N(alpha)-Acetylhirudin(45-65) | Exosite I | ~760 nM (for fibrinogen hydrolysis) nih.gov | ~10,000-fold lower than native hirudin google.com |
| Hirudin(1-47) (N-terminal fragment) | Catalytic Site | ~460 nM (for fibrinogen hydrolysis) nih.gov | Lower than native hirudin |
Investigation of Downstream Coagulation Pathway Effects Modulated by N(alpha)-Acetylhirudin(45-65)
The binding of N(alpha)-Acetylhirudin(45-65) to thrombin's exosite I directly interferes with the final steps of the coagulation cascade.
The primary function of thrombin in coagulation is to convert soluble fibrinogen into insoluble fibrin, which forms the meshwork of a blood clot. uniprot.orgcellsystems.eu This conversion is initiated by thrombin binding to fibrinogen via its exosite I. nih.govahajournals.org By competitively occupying this exosite, N(alpha)-Acetylhirudin(45-65) directly blocks the interaction between thrombin and fibrinogen. nih.govnih.gov This steric hindrance prevents thrombin from cleaving fibrinogen, thereby effectively inhibiting the formation of the fibrin clot. nih.govnih.gov Synthetic peptides corresponding to the C-terminus of hirudin, including N(alpha)-acetyl-hirudin(45-65), have been demonstrated to inhibit clot formation in vitro. google.com
The conversion of fibrinogen to fibrin monomers is a proteolytic process that begins with thrombin cleaving small peptides, known as fibrinopeptides A (FpA) and B (FpB), from the N-termini of the fibrinogen Aα and Bβ chains, respectively. cellsystems.euwikipedia.org The release of FpA is the initial and rate-limiting step that exposes polymerization sites, leading to the assembly of fibrin monomers. cellsystems.eustago.fr
Since N(alpha)-Acetylhirudin(45-65) prevents thrombin from binding to fibrinogen, it consequently inhibits the cleavage and release of FpA. nih.gov Experimental studies have confirmed that the synthetic peptide is able to inhibit the release of fibrinopeptide A from fibrinogen by thrombin, directly demonstrating its mechanism of disrupting the coagulation cascade at this specific enzymatic step. nih.gov
Table 2: Summary of Mechanistic Effects of N(alpha)-Acetylhirudin(45-65)
| Parameter | Effect of N(alpha)-Acetylhirudin(45-65) | Reference |
|---|---|---|
| Thrombin Catalytic Site Activity (Amidase) | No perturbation/inhibition | nih.govnih.gov |
| Thrombin-Fibrinogen Binding | Inhibited (Competitive) | nih.gov |
| Fibrin Formation | Inhibited | google.comnih.gov |
| Fibrinopeptide A Release | Inhibited | nih.gov |
Modulation of Platelet Aggregation and Fibrin Generation by N(alpha)-Acetylhirudin(45-65)
N(alpha)-Acetylhirudin(45-65) is a synthetic peptide fragment corresponding to the C-terminal 21 amino acids of hirudin, a potent natural anticoagulant found in the salivary glands of the medicinal leech Hirudo medicinalis. google.com This fragment plays a significant role in modulating key events in the coagulation cascade, specifically the generation of fibrin and the aggregation of platelets, through its interaction with the enzyme thrombin.
The primary mechanism of action for N(alpha)-Acetylhirudin(45-65) involves its binding to thrombin. nih.gov Unlike inhibitors that block the enzyme's active site, this peptide fragment interacts with a non-catalytic site known as the anion-binding exosite. nih.govnih.gov This exosite is crucial for thrombin's ability to recognize and bind to its macromolecular substrates, including fibrinogen and platelet receptors. nih.gov By occupying this site, N(alpha)-Acetylhirudin(45-65) allosterically inhibits thrombin's functions without directly perturbing its catalytic center. nih.govcore.ac.uk
Modulation of Fibrin Generation
The formation of a stable fibrin clot is the terminal step of the coagulation cascade, a process catalyzed by thrombin. Thrombin cleaves fibrinopeptides A and B from fibrinogen, converting it into fibrin monomers that spontaneously polymerize to form a mesh-like clot. nih.govnih.gov
N(alpha)-Acetylhirudin(45-65) directly interferes with this process. By binding to the anion-binding exosite of thrombin, it prevents thrombin from effectively docking with fibrinogen. nih.govnih.gov This steric hindrance inhibits the release of fibrinopeptide A and the subsequent formation of fibrin. nih.gov Research has demonstrated that synthetic unsulfated N(alpha)-acetyl-hirudin(45-65) can inhibit fibrin formation. nih.gov Although it is a potent inhibitor, its specific activity is noted to be considerably lower—by several orders of magnitude—than that of native hirudin. google.com The interaction is characterized by a specific binding affinity, highlighting a direct, albeit non-catalytic, inhibition of thrombin's pro-coagulant activity on fibrinogen. nih.gov
Table 1: Research Findings on the Inhibition of Fibrin Generation by Hirudin Fragments
| Compound/Fragment | Finding | Method of Action | Research Finding Reference |
|---|---|---|---|
| N(alpha)-Acetylhirudin(45-65) | Inhibits fibrin formation and the release of fibrinopeptide A from fibrinogen. | Binds to a non-catalytic site on thrombin, preventing interaction with fibrinogen. | nih.gov |
| N(alpha)-Acetylhirudin(45-65) | Binding affinity (Ka) for the thrombin interaction was observed at approximately 1.0 x 10(5) M-1. | A single binding site was identified via gel-filtration chromatography. | nih.gov |
Modulation of Platelet Aggregation
Thrombin is one of the most potent activators of platelets, playing a central role in platelet-dependent thrombosis. google.com It activates platelets by cleaving specific Protease-Activated Receptors (PARs) on the platelet surface. nih.gov This cleavage unmasks a new N-terminus that acts as a tethered ligand, initiating transmembrane signaling that leads to platelet shape change, granule release, and aggregation.
The inhibitory action of N(alpha)-Acetylhirudin(45-65) extends to this process. The thrombin exosite bound by the hirudin fragment is the same site required for interaction with the platelet PAR receptor. nih.gov Consequently, when N(alpha)-Acetylhirudin(45-65) is bound to thrombin, it physically blocks the enzyme from cleaving the platelet receptor. nih.gov This prevents the initiation of the signaling cascade responsible for platelet activation and aggregation. google.comgoogle.com Therefore, by targeting a key substrate recognition site on thrombin, N(alpha)-Acetylhirudin(45-65) functions as an effective inhibitor of both fibrin generation and platelet aggregation.
Table 2: Research Findings on the Inhibition of Platelet Aggregation by Hirudin Fragments
| Compound/Fragment | Finding | Mechanism | Research Finding Reference |
|---|---|---|---|
| Hirudin Peptides | Inhibit thrombin-induced platelet activation and aggregation. | By inhibiting thrombin, the peptides prevent the direct activation of platelet aggregation and release reactions. | google.com |
In Vitro Enzymatic Inhibition Studies of N Alpha Acetylhirudin 45 65
Quantitative Assessment of Thrombin Inhibition by N(alpha)-Acetylhirudin(45-65)
The inhibitory effect of N(alpha)-Acetylhirudin(45-65) on thrombin is a key aspect of its function. This section explores the quantitative measures used to characterize this inhibition.
Determination of Inhibition Constants (e.g., Ka, IC50 values) for N(alpha)-Acetylhirudin(45-65)
The binding affinity of N(alpha)-Acetylhirudin(45-65) to thrombin has been quantitatively determined. Studies using gel-filtration chromatography have isolated the complex formed between the synthetic peptide and thrombin. These experiments revealed a single binding site for the interaction. nih.gov The binding affinity, represented by the association constant (Ka), was found to be approximately 1.0 x 10(5) M-1. nih.gov This indicates a moderate affinity of the peptide for thrombin. It is noteworthy that the specific activity of N(alpha)-acetylhirudin(45-65) is considerably lower, by four orders of magnitude, than that of native hirudin. google.com
Table 1: Inhibition Constants for N(alpha)-Acetylhirudin(45-65)
Kinetic Characterization of Enzyme-Inhibitor Interactions with N(alpha)-Acetylhirudin(45-65)
Kinetic studies have provided insights into the mechanism of thrombin inhibition by N(alpha)-Acetylhirudin(45-65). A key finding is that this peptide does not interact with the catalytic site of thrombin. nih.gov This was demonstrated by the observation that the amidase activity of thrombin, measured by the hydrolysis of H-D-Phe-Pip-Arg-pNA, was not affected by the presence of the synthetic peptide. nih.gov This suggests that N(alpha)-Acetylhirudin(45-65) contains a binding domain that recognizes thrombin at a location distinct from its active site. nih.gov The interaction is characterized as rapidly reversible at 37°C. nih.gov
Methodologies for Assessing Anticoagulant Activity of N(alpha)-Acetylhirudin(45-65) in Vitro
A variety of in vitro assays are employed to evaluate the anticoagulant effects of N(alpha)-Acetylhirudin(45-65). These methods assess its impact on different stages of the coagulation cascade.
Chromogenic Substrate Assays for Thrombin Activity Modulation by N(alpha)-Acetylhirudin(45-65)
Chromogenic substrate assays are a valuable tool for measuring thrombin activity. nih.govnih.gov These assays utilize a synthetic substrate that, when cleaved by thrombin, releases a colored compound (chromophore), typically para-nitroaniline (pNA). nih.govabcam.com The change in absorbance at a specific wavelength is directly proportional to the enzymatic activity of thrombin. abcam.com While these assays are effective for quantifying thrombin activity, research indicates that N(alpha)-Acetylhirudin(45-65) does not perturb the catalytic site of thrombin, as evidenced by the unaffected hydrolysis of the chromogenic substrate H-D-Phe-Pip-Arg-pNA. nih.gov This finding underscores that the inhibitory action of the peptide is not directed at the enzyme's active site.
Coagulation Time Assays (e.g., Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT))
Activated Partial Thromboplastin Time (APTT): The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways. sysmex-ap.comnih.gov It measures the time taken for a clot to form after the activation of contact factors. testguide.ie The APTT is sensitive to deficiencies in various clotting factors and the presence of inhibitors like heparin. sysmex-ap.com While specific APTT data for N(alpha)-Acetylhirudin(45-65) is not detailed in the provided context, it is a standard assay for evaluating anticoagulants. google.com
Thrombin Time (TT): The Thrombin Time (TT) assay directly measures the time it takes for fibrinogen to be converted to fibrin (B1330869) when thrombin is added to plasma. coachrom.comnih.govroche.com This test is particularly sensitive to the presence of thrombin inhibitors. coachrom.compractical-haemostasis.com A prolonged TT can indicate the presence of substances that interfere with thrombin activity or fibrinogen conversion. coachrom.comroche.com Given that N(alpha)-Acetylhirudin(45-65) binds to thrombin, it is expected to prolong the TT.
Table 2: Coagulation Time Assays
Fibrinogen to Fibrin Conversion Inhibition Assays
The conversion of fibrinogen to fibrin is the final, crucial step in the formation of a blood clot. nih.govnih.govuniprot.org This process is initiated by thrombin, which cleaves fibrinopeptides from the fibrinogen molecule, allowing it to polymerize into a fibrin mesh. practical-haemostasis.comuniprot.org Assays that measure the inhibition of this conversion are direct indicators of anticoagulant activity. Studies have shown that N(alpha)-Acetylhirudin(45-65) is capable of inhibiting fibrin formation. nih.gov It also inhibits the release of fibrinopeptide A from fibrinogen by thrombin, further demonstrating its interference with this critical step of coagulation. nih.gov
Table 3: Compound Names
Radioimmunoassay and ELISA for Fibrinopeptide Release in the Presence of N(alpha)-Acetylhirudin(45-65)
The inhibitory effect of N(alpha)-Acetylhirudin(45-65) on thrombin-mediated cleavage of fibrinogen is a key indicator of its anticoagulant potential. This process involves the release of fibrinopeptides A and B (FpA and FpB), which can be quantified using sensitive immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).
Radioimmunoassay (RIA):
Early studies on synthetic unsulfated N(alpha)-acetyl-hirudin(45-65) demonstrated its ability to inhibit the release of fibrinopeptide A from fibrinogen by thrombin. The amount of FpA released can be accurately measured using RIA, a technique that utilizes radiolabeled antigens to quantify the levels of a substance. In these assays, a known quantity of radiolabeled FpA competes with the FpA released in the experimental sample for binding to a limited amount of anti-FpA antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of FpA in the sample can be determined. Research has shown that N(alpha)-Acetylhirudin(45-65) effectively reduces the amount of FpA released by thrombin in a concentration-dependent manner, confirming its inhibitory action on the enzyme's natural substrate.
Enzyme-Linked Immunosorbent Assay (ELISA):
While specific ELISA data for N(alpha)-Acetylhirudin(45-65) is not extensively detailed in publicly available literature, the principle of the assay is well-established for measuring fibrinopeptide release. A patent for hirudin peptides suggests that an assay utilizing purified thrombin and fibrinogen can measure the inhibition of fibrinopeptide A or B release by ELISA. google.com This method typically involves immobilizing an anti-fibrinopeptide antibody on a microplate, followed by the addition of the sample containing the fibrinopeptide. A second, enzyme-linked antibody that also binds to the fibrinopeptide is then added. The amount of bound enzyme, detected by a colorimetric reaction, is proportional to the concentration of the fibrinopeptide in the sample. This technique offers a non-radioactive alternative for quantifying the inhibitory effect of compounds like N(alpha)-Acetylhirudin(45-65) on thrombin activity. Studies on related hirudin fragments have shown competitive inhibition of fibrinopeptide A release. portlandpress.com
The table below summarizes the inhibitory findings. Due to the limited specific data for N(alpha)-Acetylhirudin(45-65) in ELISA-based assays, a general description is provided.
| Assay Type | Target Analyte | Observed Effect of N(alpha)-Acetylhirudin(45-65) |
| Radioimmunoassay | Fibrinopeptide A | Demonstrated inhibition of thrombin-catalyzed release from fibrinogen. |
| ELISA | Fibrinopeptide A/B | Method is applicable for measuring inhibition, though specific quantitative data for this peptide is not readily available in literature. google.com |
Substrate Specificity and Selectivity Profiling of N(alpha)-Acetylhirudin(45-65) Against Related Proteases
The therapeutic utility of an anticoagulant is significantly influenced by its specificity for thrombin over other proteases in the coagulation cascade and other physiological systems. N(alpha)-Acetylhirudin(45-65) exhibits a distinct profile of substrate specificity and selectivity.
Substrate Specificity:
Research has consistently shown that N(alpha)-Acetylhirudin(45-65) acts as a selective inhibitor of thrombin's action on its macromolecular substrate, fibrinogen, without significantly affecting its activity on small synthetic chromogenic substrates. This fragment binds to the fibrinogen-binding exosite (anion-binding exosite) of thrombin, a region distinct from the enzyme's catalytic site. google.com This binding sterically hinders the interaction of thrombin with fibrinogen, thereby inhibiting clot formation and the associated release of fibrinopeptides. portlandpress.com
Conversely, the catalytic site of thrombin remains accessible to small peptide substrates. Studies have demonstrated that N(alpha)-Acetylhirudin(45-65) does not inhibit the amidolytic activity of thrombin on substrates such as H-D-Phe-Pip-Arg-pNA. This indicates that the fragment does not block the active center of the enzyme, a characteristic that defines its substrate specificity.
Selectivity Against Related Proteases:
An ideal thrombin inhibitor should exhibit high selectivity for thrombin and minimal activity against other serine proteases involved in hemostasis, such as Factor Xa, plasmin, and trypsin, to avoid broader and potentially undesirable anticoagulant effects.
While comprehensive quantitative data on the selectivity of N(alpha)-Acetylhirudin(45-65) is limited, its mechanism of action provides strong indications of its high selectivity. The interaction is highly dependent on the specific topology of the fibrinogen-binding exosite of thrombin. Other proteases, even those with similar catalytic sites, generally lack this specific exosite architecture.
Factor Xa: This enzyme is another critical protease in the coagulation cascade. A patent for hirudin peptides suggests that they could be used to inhibit Factor Xa, but no specific data for the 45-65 fragment is provided. google.com The unique binding requirements of hirudin fragments to thrombin's exosite suggest that N(alpha)-Acetylhirudin(45-65) would have significantly lower, if any, inhibitory activity against Factor Xa.
Trypsin and Plasmin: These are other important serine proteases. The specificity of hirudin and its fragments for thrombin is well-documented, and significant inhibition of trypsin or plasmin by the C-terminal fragment is not expected. Studies on chromogenic substrates have shown that substrates sensitive to thrombin are often hydrolyzed to varying degrees by trypsin and plasmin, highlighting the need for specific inhibitors. nih.gov
The table below summarizes the known substrate specificity and the inferred selectivity profile of N(alpha)-Acetylhirudin(45-65).
| Enzyme | Substrate/Activity Measured | Inhibition by N(alpha)-Acetylhirudin(45-65) |
| Thrombin | Fibrinogen Clotting / Fibrinopeptide A Release | Yes (Inhibits) |
| Small Synthetic Substrate (e.g., H-D-Phe-Pip-Arg-pNA) | No (Does not inhibit) | |
| Factor Xa | Catalytic Activity | Not expected to be significant |
| Trypsin | Catalytic Activity | Not expected to be significant |
| Plasmin | Catalytic Activity | Not expected to be significant |
Molecular Interaction Analysis of N Alpha Acetylhirudin 45 65 with Thrombin
Characterization of Binding Thermodynamics and Kinetics of the Thrombin-N(alpha)-Acetylhirudin(45-65) Complex
The binding of N(alpha)-Acetylhirudin(45-65) to thrombin is characterized by a specific thermodynamic and kinetic profile. Studies have determined a binding affinity (Ka) of approximately 1.0 x 10(5) M-1 for the interaction. nih.gov This indicates a moderate but significant affinity between the peptide and the enzyme. The interaction involves a single binding site on the thrombin molecule. nih.gov
Kinetic studies of similar hirudin fragments binding to thrombin suggest a multi-step process. nih.gov This process is thought to begin with an initial weak encounter complex, steered by electrostatic interactions between the anionic peptide and the electropositive exosite I of thrombin. nih.gov This is followed by the formation of more specific ionic interactions and a final conformational adjustment of both the exosite and the peptide, which involves hydrophobic interactions. nih.gov While N(alpha)-Acetylhirudin(45-65) has a lower specific activity compared to native hirudin, its ability to inhibit clot formation in vitro has been established. google.com
| Parameter | Value | Source |
| Binding Affinity (Ka) | ~1.0 x 10(5) M-1 | nih.gov |
| Stoichiometry | 1:1 | nih.gov |
Identification of Key Interacting Residues and Binding Interfaces on Thrombin
The interaction of the C-terminal tail of hirudin, including the 45-65 region, primarily occurs with a region on thrombin known as fibrinogen-recognition exosite I. This exosite is a positively charged area on the thrombin surface, distinct from the catalytic active site.
While specific mutagenesis studies for the N(alpha)-Acetylhirudin(45-65) fragment are not detailed in the provided search results, extensive research on hirudin and its C-terminal fragments has identified key residues within exosite I that are crucial for binding. These residues on thrombin include:
F34, K36, P37, Q38a, L65, R67, K70, H71, R73, T74, R75, Y76, E77, R77a, E80, K81, I82, and K109. nih.gov
These residues form a binding pocket that accommodates the acidic C-terminal tail of hirudin. The interaction is extensive, involving a significant surface area on both the enzyme and the peptide. It is this extensive interaction that underlies the specificity of hirudin for thrombin.
| Interacting Region on Thrombin | Key Residues |
| Exosite I | F34, K36, P37, Q38a, L65, R67, K70, H71, R73, T74, R75, Y76, E77, R77a, E80, K81, I82, K109 |
Role of Electrostatic and Hydrophobic Interactions in Complex Formation
The formation of the thrombin-N(alpha)-Acetylhirudin(45-65) complex is driven by a combination of electrostatic and hydrophobic interactions. The initial association is largely governed by electrostatic steering, where the highly acidic C-terminal peptide is attracted to the electropositive exosite I of thrombin. nih.gov
Following this initial contact, more specific and direct ionic bonds are formed between the negatively charged residues of the hirudin fragment (such as glutamate (B1630785) and aspartate) and the positively charged lysine (B10760008) and arginine residues within exosite I. nih.gov
In addition to these electrostatic forces, hydrophobic interactions play a crucial role in the final, stable complex formation. nih.gov These interactions likely involve nonpolar residues on both the peptide and within the binding groove of exosite I. The transition from an initial electrostatically driven encounter to a more tightly bound complex involves conformational changes in both molecules, leading to the exclusion of water and the establishment of these favorable hydrophobic contacts. nih.gov Thermodynamic studies of thrombin-hirudin interactions confirm significant conformational changes in the 70-80 loop of exosite I and a structural ordering of the peptide upon complex formation. nih.gov
Gel Filtration Chromatography for Thrombin-N(alpha)-Acetylhirudin(45-65) Complex Isolation
Gel filtration chromatography is a key technique used to assess the binding of N(alpha)-Acetylhirudin(45-65) to thrombin and to isolate the resulting complex. nih.gov This method separates molecules based on their size. When thrombin and the hirudin fragment form a complex, the resulting molecule has a larger hydrodynamic radius than either component alone.
In a typical experiment, a mixture of thrombin and N(alpha)-Acetylhirudin(45-65) is passed through a gel filtration column. The complex, being larger, will elute from the column earlier than the individual, unbound proteins. By monitoring the elution profile, typically with a UV detector, the formation of the complex can be confirmed and quantified. This technique was successfully used to demonstrate the formation of a single, stable complex between thrombin and N(alpha)-Acetylhirudin(45-65) and to help determine the binding affinity. nih.gov
Peptide Engineering and Analog Design Based on N Alpha Acetylhirudin 45 65
Structure-Activity Relationship (SAR) Studies of N(alpha)-Acetylhirudin(45-65) Fragments and Analogs
Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural motifs within the hirudin(45-65) sequence that are essential for its antithrombin activity. Early research established that synthetic peptides like unsulfated N(alpha)-acetyl-hirudin(45-65) could effectively inhibit fibrin (B1330869) formation by binding to thrombin, albeit with a moderate binding affinity (Ka ≈ 1.0 x 10⁵ M⁻¹). nih.gov These studies confirmed that the C-terminal tail contains a primary binding domain that recognizes thrombin's exosite I without blocking the enzyme's catalytic site. nih.gov
Key findings from SAR studies include:
The Acidic Tail: The C-terminal portion of the fragment is rich in acidic residues (Glu57, Glu58, Glu61, Glu62), which form critical electrostatic interactions with positively charged residues in thrombin's exosite I.
Hydrophobic Interactions: Specific hydrophobic residues are crucial for binding. Studies on truncated fragments and analogs have shown that Phe56, Ile59, and Leu64 are highly sensitive to modification, suggesting they are vital for direct interaction with thrombin or for maintaining the peptide's bioactive conformation. researchgate.netthieme-connect.com The importance of the phenylalanine at position 56 is underscored by studies on hirullin (B156728) P18, a related protein, where the corresponding phenylalanine was found to be critical for activity. nih.gov
The Role of Tyr63 Sulfation: Perhaps the most significant finding from SAR studies is the role of tyrosine sulfation at position 63. Natural hirudin contains a sulfated Tyr63, and its presence enhances binding affinity for thrombin by more than tenfold compared to its unsulfated counterpart. acs.orgnih.gov Structural studies revealed that the sulfate (B86663) group forms a direct salt bridge and participates in an extended hydrogen-bond network with thrombin, which accounts for the dramatically increased affinity. acs.org
Minimal Active Sequence: Systematic truncation of C-terminal peptides has helped define the minimal sequence required for anticoagulant activity. A 12-residue peptide, corresponding to hirudin(54-65), was identified as containing the minimal sequence with maximal activity for a fragment of this type. nih.gov
Design of Peptidomimetic Analogs Mimicking N(alpha)-Acetylhirudin(45-65) Functionality
The knowledge gained from SAR studies has fueled the design of peptidomimetics—molecules that mimic the structure and function of the native peptide but possess improved pharmacological properties, such as enhanced stability and bioavailability. google.com
A prominent strategy involves creating bivalent inhibitors . These molecules link a C-terminal exosite-binding sequence, derived from hirudin(45-65), to a separate small molecule or peptide that targets thrombin's active site. acs.org
Hirulogs: The most well-known example is Bivalirudin (formerly Hirulog-1), a 20-amino acid peptide. It consists of an N-terminal active-site inhibitor (D-Phe-Pro-Arg-Pro) connected via a flexible poly-glycine linker to a C-terminal dodecapeptide (Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu), which is derived from the hirudin C-terminus and binds to exosite I.
Hirunorms: This is another class of rationally designed, potent thrombin inhibitors. They are structured to bind both the active site and the fibrinogen recognition exosite, connected by a carefully selected spacer. This design allows for a significant reduction in size compared to native hirudin while achieving potent inhibition. acs.org
Other peptidomimetic strategies include chemical modifications to the peptide backbone or side chains to improve stability. For instance, stearic acid has been conjugated to a hirudin peptidomimetic to enhance its pharmacokinetic profile. Such modifications aim to create more "drug-like" molecules by moving away from a purely peptidic structure. google.com
Strategies for Enhancing Binding Affinity and Specificity of N(alpha)-Acetylhirudin(45-65) Derivatives
A primary goal of engineering N(alpha)-Acetylhirudin(45-65) is to increase its binding affinity and specificity for thrombin, thereby improving its potency as an anticoagulant.
Tyrosine Sulfation: The most effective strategy for enhancing affinity is the incorporation of a sulfated tyrosine at position 63. The addition of this single post-translational modification increases inhibitory activity by at least one order of magnitude. nih.gov This is due to favorable electrostatic interactions, including the formation of a salt bridge with Lys81 on thrombin. acs.org The development of synthetic methods to produce homogeneously sulfated peptides has been crucial for exploring this effect. acs.org
Incorporation of Non-Natural Amino Acids: While most extensively studied in the N-terminal domain of hirudin, the principle of using non-coded amino acids to optimize interactions can be applied. Such substitutions can introduce novel hydrophobic or electrostatic interactions or constrain the peptide into a more favorable binding conformation. nih.gov
Impact of Amino Acid Substitutions on N(alpha)-Acetylhirudin(45-65) Activity
The activity of N(alpha)-Acetylhirudin(45-65) and its analogs is highly sensitive to amino acid substitutions, which has allowed researchers to map the contribution of individual residues. Alanine-scanning mutagenesis and the synthesis of various analogs have been key methodologies. The data below summarizes key findings.
| Residue(s) | Position(s) | Modification/Substitution | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Phe | 56 | Modification or substitution | Sensitive to modification; substitution leads to loss of activity, indicating a critical role in binding or conformation. | researchgate.netthieme-connect.com |
| Glu | 57 | Modification or substitution | Sensitive to modification; crucial for electrostatic interaction with thrombin's exosite I. | researchgate.net |
| Ile | 59 | Modification or substitution | Sensitive to modification; important for hydrophobic interactions. | researchgate.net |
| Pro | 60 | Modification or substitution | Sensitive to modification; likely important for maintaining the correct backbone conformation for binding. | researchgate.net |
| Tyr | 63 | Removal of sulfate group (Desulfation) | >10-fold decrease in binding affinity and inhibitory activity. | acs.org |
| Tyr | 63 | Sulfation | >10-fold increase in binding affinity and inhibitory activity. Forms key salt bridge and H-bonds. | acs.orgnih.gov |
| Leu | 64 | Modification or substitution | Sensitive to modification, indicating importance for binding. | researchgate.net |
| C-terminal Truncations | 54-65 | Shortening of the peptide | The 12-residue fragment (54-65) represents the minimal sequence with maximal anticoagulant activity for a C-terminal fragment. | nih.gov |
Considerations for N-Methylation in N(alpha)-Acetylhirudin(45-65) Analog Design
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful tool in medicinal chemistry for transforming peptides into more drug-like molecules. upc.edu While specific reports on the N-methylation of the N(alpha)-Acetylhirudin(45-65) fragment are not prominent, the principles and applications in related hirudin mimics are highly relevant.
The primary motivations for considering N-methylation in analog design include:
Enhanced Proteolytic Stability: The N-methylated amide bond (a tertiary amide) is resistant to cleavage by proteases, which commonly target standard peptide bonds. This can significantly increase the biological half-life of the peptide analog. upc.edu
Improved Bioavailability: By removing an amide proton (an H-bond donor), N-methylation can reduce the molecule's polarity and hydrogen bonding potential, which may improve its ability to cross biological membranes. upc.edu
Conformational Control: The introduction of an N-methyl group restricts the rotation around the Cα-N bond, limiting the conformational flexibility of the peptide backbone. This can be used to "lock" the peptide into its bioactive conformation, potentially increasing binding affinity.
A study on a bivalent hirudin mimic, the Nα(Me)Arg-peptide, successfully utilized N-methylation at the P1 arginine residue (in the active-site binding portion) to enhance both binding affinity and the storage stability of the compound. nih.gov This demonstrates the successful application of this strategy in the design of complex hirudin-based inhibitors. Given these advantages, N-methylation remains a key consideration for future efforts to optimize N(alpha)-Acetylhirudin(45-65) analogs into stable and effective therapeutic agents.
Computational Modeling and Simulation Studies of N Alpha Acetylhirudin 45 65
Molecular Docking of N(alpha)-Acetylhirudin(45-65) with Thrombin
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of N(alpha)-Acetylhirudin(45-65), docking studies are employed to model its interaction with the active site and exosites of thrombin. These simulations place the peptide fragment into the binding pocket of thrombin, and scoring functions are used to estimate the strength of the interaction, often represented as a docking score.
Research in this area focuses on identifying the key amino acid residues of both the peptide and thrombin that are involved in the binding. The C-terminal fragment of hirudin is known to interact with the fibrinogen-binding exosite (exosite I) of thrombin. Docking studies help to elucidate the specific contacts, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that stabilize this complex. For instance, studies on similar thrombin inhibitors have highlighted the importance of interactions with residues like His-57 and Gly-216 in the catalytic site and other residues in the exosite. researchgate.net Although N(alpha)-Acetylhirudin(45-65) primarily targets the exosite, docking simulations can reveal the precise nature of its binding within this region. The X-ray crystal structure of the human thrombin-hirudin complex provides a critical reference for validating these docking poses. dntb.gov.ua
Table 1: Key Interacting Residues in Thrombin-Inhibitor Complexes Identified via Computational Studies
| Thrombin Residue | Type of Interaction | Potential Role in Binding |
|---|---|---|
| His-57 | Hydrogen Bonding | Part of the catalytic triad, crucial for enzymatic activity. |
| Lys-60 | Electrostatic (Attractive Charging) | Contributes to the electrostatic steering and binding of inhibitors. |
| Trp-60 | π-π T-shaped | Involved in hydrophobic interactions, stabilizing the complex. |
| Gly-216 | Hydrogen Bonding | Forms part of the binding pocket, interacting with the inhibitor backbone. |
This table represents typical interactions observed in thrombin-inhibitor complexes, which are relevant for understanding the docking of N(alpha)-Acetylhirudin(45-65). researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of N(alpha)-Acetylhirudin(45-65)
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the N(alpha)-Acetylhirudin(45-65)-thrombin complex over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that describe how the positions and velocities of particles vary. nih.gov
For N(alpha)-Acetylhirudin(45-65), MD simulations are used to:
Assess Conformational Stability: Researchers can analyze the root-mean-square deviation (RMSD) of the peptide's backbone atoms to determine if the docked conformation is stable over the simulation time.
Analyze Binding Dynamics: MD can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, identified in docking studies. It can show how water molecules mediate interactions at the binding interface. nih.gov
Explore Conformational Landscapes: The peptide fragment, being a flexible molecule, can adopt multiple conformations. MD simulations can explore this conformational space to identify the most probable and biologically relevant bound structures. rsc.org
Understand Dissociation Pathways: By applying external forces in specialized MD simulations, researchers can model the unbinding process of the peptide from thrombin, providing insights into the kinetics of the interaction.
These simulations provide a more realistic representation of the binding process in a physiological environment, accounting for the dynamic nature of both the peptide and the protein. nih.gov
In Silico Prediction of Binding Affinities and Interaction Hotspots for N(alpha)-Acetylhirudin(45-65)
A major goal of computational studies is to accurately predict the binding affinity between a ligand and its target. For N(alpha)-Acetylhirudin(45-65), this involves calculating the free energy of binding (ΔG) to thrombin. It is known that N(alpha)-Acetylhirudin(45-65) has a significantly lower specific activity compared to native hirudin, and computational predictions aim to quantify and explain this difference. google.com
Various in silico methods are used for this purpose:
End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the binding free energy by analyzing snapshots from MD simulations.
Sequence-based prediction models , such as ISLAND (In SiLico protein AffiNity preDictor), use machine learning algorithms and sequence information to predict binding affinity without relying on 3D structures. nih.govarxiv.org These methods can be useful for high-throughput screening of peptide derivatives. arxiv.org
Scoring functions from docking programs provide a faster but generally less accurate estimate of binding affinity.
Identifying interaction hotspots —residues that contribute most significantly to the binding energy—is another critical aspect. This is often achieved through computational alanine (B10760859) scanning, where key residues of N(alpha)-Acetylhirudin(45-65) are computationally mutated to alanine, and the resulting change in binding free energy is calculated. This helps to pinpoint the crucial amino acids responsible for the affinity and specificity of the interaction with thrombin's exosite I. dntb.gov.ua
Table 2: Computational Approaches for Binding Affinity Prediction
| Method | Description | Key Metrics | Applicability |
|---|---|---|---|
| MM/PBSA & MM/GBSA | Calculates binding free energy from MD simulation snapshots by combining molecular mechanics energy, solvation energy, and entropy. | ΔG (Binding Free Energy) | High accuracy, computationally intensive. Suitable for detailed analysis of specific complexes. |
| Machine Learning Models (e.g., ISLAND) | Uses sequence descriptors and machine learning algorithms to predict binding affinity. nih.gov | Pearson Correlation (Pr), RMSE | High-throughput screening, applicable when 3D structures are unavailable. arxiv.org |
Computational Approaches for Rational Design of N(alpha)-Acetylhirudin(45-65) Derivatives
A key advantage of computational modeling is its application in the rational design of new molecules with improved properties. For N(alpha)-Acetylhirudin(45-65), the goal is to design derivatives with enhanced binding affinity and specificity for thrombin. Computational approaches enable a hypothesis-driven cycle of design, prediction, and experimental validation.
The process typically involves:
Lead Optimization: Starting with the structure of N(alpha)-Acetylhirudin(45-65), computational chemists can propose modifications. This can include amino acid substitutions, truncations, or the addition of non-natural amino acids or chemical moieties.
Virtual Screening: The designed derivatives are then evaluated in silico. Their binding modes are predicted using molecular docking, and their binding affinities are estimated using methods described in the previous section.
Prioritization: Based on the computational predictions, the most promising derivatives are prioritized for chemical synthesis and experimental testing.
One innovative computational strategy involves using N-linked glycans to probe protein interaction surfaces. nih.gov While not directly applied to this specific peptide in the cited literature, such a method could be adapted to map the binding interface of N(alpha)-Acetylhirudin(45-65) and guide the design of derivatives that either block or enhance the interaction by modifying specific surface-exposed residues. nih.gov This iterative process of computational design and experimental feedback accelerates the discovery of more potent and selective thrombin inhibitors based on the hirudin fragment scaffold.
Conclusions and Future Research Directions for N Alpha Acetylhirudin 45 65
Summary of Key Academic Contributions Regarding N(alpha)-Acetylhirudin(45-65)
N(alpha)-Acetylhirudin(45-65) is a synthetic, unsulfated 21-amino acid peptide fragment corresponding to the C-terminus of hirudin. google.com Research has established its role as a direct inhibitor of thrombin, although with significantly lower potency than the native hirudin molecule. google.com A primary contribution of the study of this fragment is the elucidation of the hirudin-thrombin interaction mechanism. It has been demonstrated that N(alpha)-Acetylhirudin(45-65) effectively inhibits the fibrinogen clotting activity of thrombin. core.ac.uk However, it does not inhibit the amidolysis of small peptide substrates by thrombin, indicating that it does not block the enzyme's catalytic site. core.ac.uk This selective inhibition suggests that the C-terminal region of hirudin binds to the anion-binding exosite (also known as the fibrinogen-binding exosite) of thrombin, thereby preventing the binding of fibrinogen without directly interfering with the active site.
Further studies have expanded on the biological activities of this hirudin fragment. Research has shown that C-terminal hirudin peptide analogs, specifically the 21-mer fragment (45-65), are capable of effectively blocking thrombin-induced human neutrophil chemotaxis. nih.gov This finding suggests that the binding of the hirudin C-terminal peptide to thrombin obstructs the domain on thrombin responsible for its chemotactic properties. nih.gov The conformation of this and other C-terminal fragments when bound to thrombin has also been a subject of investigation, with techniques like transferred nuclear Overhauser effects (TRNOE) being employed to understand the structural basis of the interaction. acs.org
The key academic contributions are summarized in the table below:
| Research Area | Key Finding | Reference |
| Thrombin Inhibition | Inhibits fibrinogen clotting activity of thrombin but not amidolytic activity. | core.ac.uk |
| Binding Mechanism | Binds to the anion-binding exosite of thrombin, not the catalytic site. | core.ac.uk |
| Relative Potency | Possesses a specific activity four orders of magnitude lower than native hirudin. | google.com |
| Inflammation | Blocks thrombin-induced chemotaxis of human neutrophils. | nih.gov |
| Structural Biology | The thrombin-bound conformation has been studied using advanced NMR techniques. | acs.org |
Unresolved Questions and Gaps in Current Research on N(alpha)-Acetylhirudin(45-65)
Prospective Avenues for Advanced Mechanistic Studies of N(alpha)-Acetylhirudin(45-65)
Future research can build upon the existing foundation to gain a more profound understanding of N(alpha)-Acetylhirudin(45-65). Advanced structural biology techniques represent a promising frontier. Co-crystallization of the fragment with thrombin could provide a high-resolution atomic-level view of the specific interactions, hydrogen bonds, and electrostatic contacts that govern its binding to the exosite. This would complement the existing NMR data and offer a more static and detailed picture of the bound state. acs.org
Mechanistic studies could also benefit from systematic peptide engineering. This would involve:
Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid in the 45-65 sequence with alanine to identify key residues critical for thrombin binding and inhibitory activity.
Peptide Truncation: Creating progressively shorter versions of the fragment to define the minimal sequence required for activity.
Chemical Modification: Introducing non-natural amino acids or other chemical modifications to enhance binding affinity, stability, or other pharmacological properties.
Investigating the kinetics of the interaction in more detail, including the on- and off-rates of binding, would provide a more dynamic understanding of its inhibitory mechanism compared to full-length hirudin.
Potential for N(alpha)-Acetylhirudin(45-65) as a Biochemical Research Tool
The unique inhibitory profile of N(alpha)-Acetylhirudin(45-65) makes it a valuable tool for biochemical and pharmacological research. Its ability to selectively block the fibrinogen-binding exosite without occluding the catalytic site allows researchers to dissect the distinct biological roles of these two key thrombin domains. core.ac.uk
Specific applications as a research tool include:
Differentiating Thrombin Functions: In cellular assays, it can be used to determine whether a particular thrombin-mediated response (e.g., cell proliferation, cytokine release) depends on substrate binding at the exosite or on the catalytic activity at the active site.
Probing the Anion-Binding Exosite: It can be used as a competitive ligand to study the binding of other molecules to the exosite, helping to characterize novel inhibitors or substrates.
Investigating Platelet Activation: It can help elucidate the specific role of the fibrinogen-binding exosite in the complex process of thrombin-induced platelet aggregation and release reactions. google.com
Studying Inflammatory Pathways: Given its ability to block neutrophil chemotaxis, it serves as a specific probe to investigate the mechanisms by which thrombin acts as a pro-inflammatory molecule. nih.gov
By providing a means to isolate the functions of the exosite, N(alpha)-Acetylhirudin(45-65) remains a relevant and powerful compound for advancing our understanding of the multifaceted roles of thrombin in health and disease.
Q & A
Q. What is the mechanism of thrombin inhibition by N(alpha)-Acetylhirudin(45-65), and how can this be experimentally validated?
N(alpha)-Acetylhirudin(45-65) inhibits alpha-thrombin by binding to its active site and exosite I, blocking substrate access. To validate this, use in vitro assays such as:
- Chromogenic substrate assays : Measure residual thrombin activity after incubation with the peptide .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD, kon/koff) between the peptide and thrombin .
- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters of binding interactions.
Q. How should researchers determine the inhibitory potency (IC50) of N(alpha)-Acetylhirudin(45-65) in anticoagulation studies?
- Prepare thrombin (0.1–10 nM) in physiological buffer (pH 7.4, 25 mM Tris, 150 mM NaCl).
- Pre-incubate thrombin with varying peptide concentrations (0–500 nM) for 15 minutes.
- Add chromogenic substrate (e.g., S-2238) and measure absorbance at 405 nm.
- Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include controls (uninhibited thrombin) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on the binding kinetics of N(alpha)-Acetylhirudin(45-65) to thrombin be resolved?
Discrepancies may arise from differences in experimental conditions (e.g., ionic strength, pH) or thrombin isoforms (α vs. γ). To address this:
- Standardize buffer conditions : Use 20 mM HEPES, 150 mM NaCl, pH 7.4, as in Schmitz et al. (1991) .
- Compare structural data : Perform NMR or X-ray crystallography to identify conformational changes in thrombin upon peptide binding.
- Validate with orthogonal methods : Cross-check SPR results with ITC or fluorescence polarization assays .
Q. What experimental strategies optimize the stability of N(alpha)-Acetylhirudin(45-65) during long-term storage?
- Lyophilization : Store the peptide at -80°C in aliquots to avoid freeze-thaw cycles.
- Buffer selection : Use 10% acetic acid or 0.1% TFA to prevent aggregation.
- Monitor degradation : Regularly analyze purity via HPLC and mass spectrometry. Refer to safety protocols for handling hygroscopic peptides (e.g., avoid moisture exposure) .
Q. How can researchers design mutants of N(alpha)-Acetylhirudin(45-65) to study structure-activity relationships (SAR)?
- Site-directed mutagenesis : Target residues critical for thrombin interaction (e.g., Tyr<sup>63</sup>, Lys<sup>47</sup>) based on homology modeling.
- Functional assays : Compare mutant vs. wild-type IC50 and binding kinetics.
- Structural analysis : Use circular dichroism (CD) to confirm secondary structure retention after mutagenesis .
Q. What methodologies integrate structural and functional data to map thrombin-peptide interactions?
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by NMR or crystallographic data.
- Alanine scanning mutagenesis : Identify key residues in thrombin’s exosite I that mediate peptide binding.
- Correlate binding energy (ΔG) with functional inhibition : Use computational tools (e.g., MM-PBSA) to validate experimental IC50 values .
Methodological Guidelines
- Reproducibility : Document experimental conditions rigorously, including thrombin source (human vs. bovine), peptide batch, and instrument calibration .
- Data validation : Use statistical tools (e.g., Student’s t-test, ANOVA) to assess significance of IC50 differences between variants .
- Ethical compliance : Follow institutional guidelines for handling bioactive peptides and thrombin (e.g., biosafety level 2 protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
